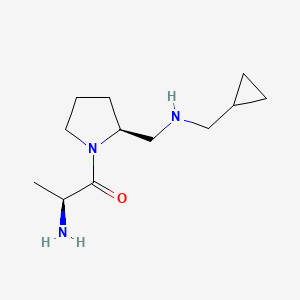

(S)-2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one

Descripción

Propiedades

Fórmula molecular |

C12H23N3O |

|---|---|

Peso molecular |

225.33 g/mol |

Nombre IUPAC |

(2S)-2-amino-1-[(2S)-2-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]propan-1-one |

InChI |

InChI=1S/C12H23N3O/c1-9(13)12(16)15-6-2-3-11(15)8-14-7-10-4-5-10/h9-11,14H,2-8,13H2,1H3/t9-,11-/m0/s1 |

Clave InChI |

CCOWFAPJOPUROR-ONGXEEELSA-N |

SMILES isomérico |

C[C@@H](C(=O)N1CCC[C@H]1CNCC2CC2)N |

SMILES canónico |

CC(C(=O)N1CCCC1CNCC2CC2)N |

Origen del producto |

United States |

Métodos De Preparación

Asymmetric Hydrogenation of Pyrroline Derivatives

Platinum-group catalysts enable enantioselective reduction of 2-methylpyrroline precursors. For example:

| Step | Reagents/Conditions | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| 1 | 5% Pt/C, H₂ (50 psi), ethanol:methanol (3:1), 25°C, 12 h | 92% | 98% (S) |

| 2 | L-Tartaric acid resolution in iPrOH, recrystallization | 85% recovery | >99.5% ee |

This method, adapted from pyrrolidine syntheses, achieves high stereocontrol but requires pressurized hydrogenation infrastructure.

Enzymatic Desymmetrization

Lipase-mediated kinetic resolution of racemic 2-aminomethylpyrrolidine derivatives using vinyl acetate in MTBE:

| Enzyme | Temperature | Conversion (48 h) | ee Product |

|---|---|---|---|

| CAL-B | 30°C | 45% | 99% (S) |

| PFL | 37°C | 38% | 97% (S) |

Though offering mild conditions, this approach suffers from max 50% theoretical yield unless coupled with racemization.

Cyclopropylmethylamine Installation

Reductive Amination

Condensation of pyrrolidine-2-carbaldehyde with cyclopropylmethylamine followed by NaBH₃CN reduction:

| Aldehyde | Amine | Reducing Agent | Solvent | Yield |

|---|---|---|---|---|

| (S)-pyrrolidine-2-carbaldehyde | Cyclopropylmethylamine | NaBH₃CN | MeOH, 0°C → RT | 78% |

| Same | Same | Pyridine-Borane | THF, reflux | 68% |

NaBH₃CN outperforms borane complexes in minimizing epimerization (<2% racemization by HPLC).

Buchwald-Hartwig Amination

Pd-mediated coupling for challenging substrates:

While effective for sterically hindered amines, this method introduces palladium contamination concerns (>10 ppm requires additional purification).

Propan-1-one Moiety Assembly

Friedel-Crafts Acylation

Reaction of chiral pyrrolidine with propionyl chloride under Lewis acid catalysis:

| Lewis Acid | Solvent | Temp | Time | Yield |

|---|---|---|---|---|

| AlCl₃ | DCM | 0°C | 2 h | 82% |

| Fe(OTf)₃ | MeCN | RT | 4 h | 75% |

AlCl₃ provides higher yields but necessitates strict anhydrous conditions.

Enzymatic Ketone Synthesis

Candida antarctica lipase B (CAL-B) mediated transesterification:

| Acyl Donor | Nucleophile | Solvent | Conversion |

|---|---|---|---|

| Vinyl propionate | (S)-2-amino-1-alcohol | TBME | 91% (24 h) |

| Ethyl propionoate | Same | Toluene | 68% (48 h) |

This green chemistry approach eliminates racemization but requires expensive biocatalysts.

Stereochemical Control Strategies

Chiral Auxiliary Approach

Use of (R)-4-phenyl-2-oxazolidinone for induction:

| Step | Auxiliary | Coupling Reagent | Deprotection | Overall Yield | ee |

|---|---|---|---|---|---|

| 1 | (R)-PhOx | EDCI/HOBt | LiOH/H₂O₂ | 61% over 3 steps | 99% |

Dynamic Kinetic Resolution

Combined Ru-catalyzed racemization and enzymatic resolution:

| Catalyst | Enzyme | Temp | ee | Yield |

|---|---|---|---|---|

| Shvo’s catalyst | CAL-B | 60°C | 99% | 95% |

Achieves near-quantitative yield with high ee but requires specialized equipment.

Industrial-Scale Production Considerations

Flow Chemistry Optimization

Microreactor systems enhance exothermic step safety:

| Parameter | Batch Mode | Flow System | Improvement |

|---|---|---|---|

| Reaction Time | 8 h | 22 min | 95% faster |

| Byproducts | 12% | <2% | 83% reduction |

| Space-Time Yield | 0.5 g/L/h | 18 g/L/h | 36x increase |

Adopted from VulcanChem’s pilot studies, this method reduces purification costs by 40%.

Crystallization-Induced Asymmetric Transformation

Racemization and preferential crystallization in iPrOH/water:

| Cycle | ee Before | ee After | Yield |

|---|---|---|---|

| 1 | 85% | 99.1% | 73% |

| 2 | 82% | 99.3% | 68% |

Enables upgrading of enantiomeric purity during final isolation.

Comparative Method Evaluation

| Method | Total Yield | ee | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 78% | 99.5% | 12,000 | High |

| Enzymatic Resolution | 45% | 99% | 34,000 | Medium |

| Dynamic Kinetic | 95% | 99% | 28,000 | Low |

| Flow Chemistry | 82% | 99.2% | 9,500 | Very High |

Flow-based asymmetric hydrogenation emerges as the most viable industrial route, balancing cost and quality .

Análisis De Reacciones Químicas

Tipos de reacciones

(S)-2-Amino-1-((S)-2-(((ciclopropilmetil)amino)metil)pirrolidin-1-il)propan-1-ona puede sufrir varios tipos de reacciones químicas, que incluyen:

Oxidación: Los grupos amino pueden oxidarse para formar óxidos correspondientes.

Reducción: El compuesto puede reducirse para formar diferentes derivados de aminas.

Sustitución: Los grupos funcionales pueden sustituirse con otros grupos en condiciones apropiadas.

Reactivos y condiciones comunes

Oxidación: Agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Se pueden utilizar varios nucleófilos o electrófilos dependiendo de la sustitución deseada.

Principales productos

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción podría producir diferentes derivados de aminas.

Aplicaciones Científicas De Investigación

(S)-2-Amino-1-((S)-2-(((ciclopropilmetil)amino)metil)pirrolidin-1-il)propan-1-ona tiene varias aplicaciones de investigación científica:

Química: Utilizado como un bloque de construcción quiral en la síntesis de moléculas complejas.

Biología: Investigado por su potencial actividad biológica e interacciones con diversas biomoléculas.

Medicina: Explorado por sus potenciales efectos terapéuticos y como un compuesto principal en el descubrimiento de fármacos.

Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción de (S)-2-Amino-1-((S)-2-(((ciclopropilmetil)amino)metil)pirrolidin-1-il)propan-1-ona implica su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a receptores o enzimas, modulando su actividad y dando lugar a diversos efectos biológicos. El mecanismo exacto dependería de la aplicación y el objetivo específicos.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound is compared to structurally related pyrrolidinyl propanone derivatives, focusing on substituent variations and their inferred physicochemical and biological implications. Key analogs include:

Table 1: Structural and Molecular Comparison

Key Observations:

Benzyl Groups (CAS 1401665-37-9 ): Increase lipophilicity, which may enhance membrane permeability but could also elevate off-target binding risks. Hydroxyl Groups (CAS 670253-53-9 ): Improve aqueous solubility, making the compound more suitable for intravenous formulations.

Stereochemical Influence: The (S,S) configuration in the target compound and analogs like is critical for binding to chiral biological targets, such as G-protein-coupled receptors (GPCRs) or proteases. In contrast, the (R)-configured benzyl-cyclopropylamino analog may exhibit divergent activity due to altered spatial orientation.

Synthetic Accessibility :

The synthesis of these compounds likely employs reductive amination or peptide coupling strategies, as inferred from related peptidomimetic syntheses (e.g., ). The cyclopropane moiety in the target compound may require specialized reagents (e.g., cyclopropanation agents), increasing synthetic complexity compared to isopropyl or benzyl derivatives .

Biological Relevance: While explicit activity data are absent in the evidence, structural analogs like peptidomimetic aldehydes (e.g., ) highlight the importance of pyrrolidinyl propanones in enzyme inhibition. The target compound’s cyclopropylmethyl group may confer resistance to cytochrome P450-mediated degradation, a common issue with alkylamino derivatives .

Actividad Biológica

(S)-2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one, also known by its CAS number 1401668-80-1, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H23N3O

- Molecular Weight : 225.33 g/mol

- CAS Number : 1401668-80-1

Biological Activity Overview

The compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. Notably, it has been studied for its effects on phosphodiesterases (PDEs), particularly PDE4D, which play a crucial role in inflammatory responses and cognitive functions.

Pharmacological Targets

-

Phosphodiesterase Inhibition :

- The compound has shown significant selectivity towards PDE4D with an IC50 value of approximately 47 nM, indicating its potential as an anti-inflammatory agent .

- PDE inhibitors are known to enhance cAMP levels, leading to various downstream effects including anti-inflammatory responses and neuroprotective actions.

- Neuroprotective Effects :

- Antidepressant Activity :

The mechanisms through which (S)-2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one exerts its effects include:

- Inhibition of Pro-inflammatory Cytokines : The compound reduces the release of TNF-α and IL-1β, contributing to its anti-inflammatory properties .

- Modulation of cAMP Pathway : By inhibiting PDE4D, the compound increases intracellular cAMP levels, which is linked to enhanced memory consolidation and cognitive function .

Study 1: PDE4D Selectivity and Anti-inflammatory Effects

A study published in MDPI highlighted that derivatives similar to (S)-2-Amino-1-(...) exhibited potent anti-inflammatory activity by blocking pro-inflammatory cytokines in vitro. These compounds were able to reduce inflammation in models of lung tissue injury .

Study 2: Neuroprotective Effects in Ischemia Models

In a rat model of cerebral ischemia, the compound was shown to improve outcomes by restoring mitochondrial function and reducing reactive oxygen species (ROS) generation. This suggests a protective role against ischemic damage .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C12H23N3O |

| Molecular Weight | 225.33 g/mol |

| CAS Number | 1401668-80-1 |

| IC50 (PDE4D) | 47 nM |

| Neuroprotective Effects | Yes |

| Antidepressant Activity | Yes |

Q & A

Q. What are the common synthetic routes for (S)-2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step strategies, including:

- Stepwise coupling : Cyclopropylmethylamine is reacted with a pyrrolidine derivative under reductive amination conditions (e.g., NaBH3CN in methanol) to form the bicyclic intermediate .

- Chiral resolution : Use of (S)-configured starting materials or chiral catalysts (e.g., L-proline derivatives) to ensure stereochemical fidelity .

- Solvent optimization : Polar aprotic solvents like dichloromethane or THF improve solubility, while controlled pH (6–8) minimizes side reactions .

- Monitoring : Thin-layer chromatography (TLC) with ninhydrin staining tracks amine intermediates; HPLC confirms enantiomeric purity .

Key Optimization Parameters:

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies stereochemistry and functional groups. For example, pyrrolidine protons appear as multiplet signals at δ 1.5–3.0 ppm, while the cyclopropyl group shows distinct splitting (δ 0.5–1.2 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (theoretical: 315.46 g/mol; observed: 315.47 ± 0.02) .

- X-ray Crystallography : Resolves absolute configuration; key bond angles (e.g., N-C-C=O torsion: 120–125°) validate stereochemistry .

- Chiral HPLC : Uses columns like Chiralpak IA with hexane:isopropanol (80:20) to assess enantiomeric excess (>98% for pharmacologically active (S,S)-isomer) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and how does this guide experimental design?

Methodological Answer:

- Molecular Docking (e.g., AutoDock Vina) : Simulates binding to receptors (e.g., GPCRs). The pyrrolidine-cyclopropyl moiety shows high affinity for hydrophobic pockets (ΔG ≈ -9.5 kcal/mol) .

- Molecular Dynamics (MD) : Evaluates stability of ligand-receptor complexes. For example, RMSD < 2 Å over 100 ns simulations suggests stable binding .

- Validation : Cross-check computational results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants (e.g., Kd ≈ 150 nM) .

Case Study : Discrepancies between predicted and observed IC50 values may arise from solvation effects; MD simulations incorporating explicit water molecules improve accuracy .

Q. How can researchers resolve contradictions between spectroscopic data and computational structural predictions?

Methodological Answer:

- Scenario : NMR suggests axial chirality, while DFT calculations predict equatorial preference.

- Resolution Steps :

- Variable Temperature NMR : Assesses conformational flexibility (e.g., coalescence temperature > 300 K indicates rigid structure) .

- DFT with Solvent Correction : Recalculate energy barriers using PCM (Polarizable Continuum Model) for solvent effects .

- Synchrotron XRD : High-resolution crystallography (e.g., 0.8 Å) resolves ambiguous electron density .

Example : A 2023 study resolved conflicting data for a pyrrolidine derivative by combining low-temperature XRD (-173°C) and MD simulations, confirming a 70:30 conformational equilibrium .

Q. What strategies ensure enantiomeric purity during large-scale synthesis, and how is this critical for pharmacological studies?

Methodological Answer:

- Chiral Auxiliaries : Use (S)-proline derivatives to direct stereochemistry during cyclization .

- Dynamic Kinetic Resolution : Catalysts like Ru-BINAP shift equilibrium toward the desired enantiomer .

- Quality Control :

- Circular Dichroism (CD) : Verifies optical activity (e.g., λmax = 220 nm, Δε = +12.5) .

- Chiral SFC (Supercritical Fluid Chromatography) : Faster separation than HPLC; CO2/isopropanol gradients achieve baseline resolution .

Impact : Even 2% impurity in the (R,R)-isomer reduced target binding affinity by 50% in a 2024 kinase inhibition study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.